2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
2-Nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a nitro group at the 2-position. The benzamide moiety is linked to a thieno[3,4-c]pyrazole scaffold, which is further substituted with a para-tolyl (4-methylphenyl) group at position 2. The 4,6-dihydro-2H designation indicates partial saturation of the thienopyrazole ring, reducing aromaticity and altering electronic properties. Such compounds are frequently investigated in medicinal chemistry due to the thienopyrazole scaffold’s relevance in kinase inhibition and other therapeutic targets .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)22-18(15-10-27-11-16(15)21-22)20-19(24)14-4-2-3-5-17(14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARITYUBKDKWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thieno[3,4-c]pyrazole Core:
- Starting with a suitable thiophene derivative, such as 2-aminothiophene, which undergoes cyclization with hydrazine derivatives to form the thieno[3,4-c]pyrazole core.
- Reaction conditions often involve refluxing in ethanol or another suitable solvent with an acid catalyst.
Mechanism of Action
The biological activity of 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to antimicrobial or anticancer effects. The thieno[3,4-c]pyrazole ring system may also contribute to binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary analog for comparison is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), which shares the benzamide-thienopyrazole core but differs in substituents and ring modifications (Table 1) .
Table 1: Structural Comparison
| Feature | Target Compound | Analog (CAS: 958587-45-6) |
|---|---|---|
| Benzamide Substituent | 2-nitro (electron-withdrawing) | 4-bromo (electron-withdrawing) |
| Thienopyrazole Modifications | 4,6-dihydro-2H (partial saturation, no ketone) | 5-oxo (ketone) + 4,6-dihydro |
| Molecular Formula | C₂₀H₁₆N₄O₃S (calculated) | C₂₀H₁₆BrN₃O₂S (reported) |
| Molecular Weight | ~392.43 g/mol | ~442.32 g/mol |
Implications of Substituent Variation
The 4-bromo substituent in the analog also withdraws electrons but through σ-induction rather than resonance, leading to distinct electronic profiles .
Ring Modifications: The 5-oxo group in the analog increases polarity and hydrogen-bonding capacity, which may improve solubility and target affinity compared to the non-oxidized thienopyrazole in the target compound.
Biological Activity
The compound 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thieno-pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a thieno-pyrazole core structure with a nitro group and a benzamide moiety. The unique combination of these functional groups contributes to its diverse biological activities.
1. Anticancer Activity
Research indicates that thieno-pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines. A study highlighted that thieno-pyrazoles can inhibit specific kinases involved in tumor progression, suggesting potential as targeted cancer therapies .
Table 1: Anticancer Activity of Thieno-Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 49.85 | Induces apoptosis |
| Compound B | HCT116 | 25.00 | Inhibits Aurora-A kinase |
| Compound C | MCF-7 | 30.00 | CDK2 inhibition |
2. Anti-inflammatory Properties
Thieno-pyrazole derivatives have also been recognized for their anti-inflammatory effects. They are known to inhibit phosphodiesterase enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammatory responses in various models .
3. Antimicrobial Activity
The compound exhibits antimicrobial properties against several pathogens. Similar thieno-pyrazole derivatives have shown effectiveness in inhibiting bacterial growth and fungal infections, making them promising candidates for developing new antimicrobial agents .
Study on Antioxidant Activity
A significant study assessed the antioxidant properties of thieno-pyrazole compounds against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The study found that these compounds effectively reduced erythrocyte alterations caused by oxidative stress .
Table 2: Erythrocyte Alterations in Fish Models
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno-Pyrazole Compound | 12 ± 1.03 |
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Preliminary studies suggest that modifications on the thieno-pyrazole scaffold can enhance binding interactions with these targets.
Scientific Research Applications
The biological activities of 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be categorized into several key areas:
Anticancer Activity
Research has indicated that derivatives of thieno-pyrazoles exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and DLD (colorectal cancer). The mechanism of action is believed to involve:
- DNA Binding : The compound may interact with DNA, inhibiting replication.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity against human tumor cells using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings suggest that structural modifications can lead to varying degrees of cytotoxicity.
Anti-inflammatory Activity
Compounds with thieno-pyrazole scaffolds have been associated with anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Studies on similar thieno-pyrazole derivatives have demonstrated effectiveness against various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (μmol/mL) |
|---|---|
| Compound A | 10.7 - 21.4 |
| Compound B | Not specified |
This data highlights the potential for structural modifications to enhance antimicrobial efficacy.
Synthetic Routes
Several synthetic methods have been developed for the preparation of thieno-pyrazole derivatives, including:
- Condensation Reactions : Utilizing various reagents to form the thieno-pyrazole core.
- Functional Group Modifications : Introducing nitro and benzamide groups through electrophilic aromatic substitution or other organic reactions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
- The synthesis typically involves cyclocondensation of hydrazine derivatives with thiophene-based precursors, followed by nitration and benzamide coupling. For example, thieno[3,4-c]pyrazole cores are formed via cyclization reactions under reflux with catalysts like acetic acid . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (70–100°C), and purification via column chromatography or recrystallization to achieve >95% purity . Industrial-scale methods may employ continuous flow reactors for reproducibility .
Q. How is the structural integrity of this compound validated post-synthesis?
- Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~165 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 424.3) .
- X-ray crystallography : Programs like SHELXL resolve bond lengths and dihedral angles, critical for confirming the thienopyrazole core and nitro group orientation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina) : Models binding affinities to targets like phosphodiesterases (PDEs) or LmPTR1 enzymes. For example, docking studies reveal hydrogen bonding between the nitro group and catalytic residues (ΔG = −8.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, identifying key interactions (e.g., hydrophobic packing with p-tolyl groups) .
- QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy) with bioactivity, guiding lead optimization .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for batch-to-batch compound purity via HPLC (>99%) .
- Mechanistic studies : Compare mode-of-action across models. For instance, antioxidant activity may vary due to assay-specific ROS detection methods (e.g., DCFH-DA vs. TBARS) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 ranges of 2–10 µM against inflammatory cytokines) .
Q. How does the compound’s electronic configuration influence its reactivity in substitution or oxidation reactions?
- DFT calculations (Gaussian 16) : Predict electrophilic sites (e.g., nitro group’s LUMO at −1.8 eV) susceptible to nucleophilic attack .
- Experimental kinetics : Monitor reactions with H2O2 or NaBH4 via UV-Vis spectroscopy, revealing pseudo-first-order kinetics (k = 0.12 min⁻¹) for nitro reduction .
Methodological Guidance
Q. What techniques quantify oxidative stress mitigation in cellular models?
- Erythrocyte assays : Measure malondialdehyde (MDA) levels via thiobarbituric acid (TBA) reaction. For example, pretreatment with 10 µM compound reduces MDA by 60% in 4-nonylphenol-exposed cells .
- Fluorescent probes (DHE) : Quantify superoxide levels in live-cell imaging, showing dose-dependent ROS scavenging (EC50 = 5.2 µM) .
Q. How are crystallographic datasets processed to resolve structural ambiguities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
